molecular formula C5H4ClN3O3 B009752 1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride CAS No. 109012-46-6

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride

Cat. No.: B009752
CAS No.: 109012-46-6
M. Wt: 189.56 g/mol
InChI Key: DOIVDOOHZBARHF-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClN3O3 and its molecular weight is 189.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

109012-46-6

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

1-methyl-4-nitroimidazole-2-carbonyl chloride

InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)7-5(8)4(6)10/h2H,1H3

InChI Key

DOIVDOOHZBARHF-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=C(N=C1C(=O)Cl)[N+](=O)[O-]

Synonyms

1H-Imidazole-2-carbonylchloride,1-methyl-4-nitro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-methyl-4-nitroimidazole-2-carboxylic acid (3.00 g, 17.5 mmol) in dry THF (30 mL) was slowly added oxalyl chloride (12 mL). The reaction mixture was heated to reflux under a drying tube for 45 minutes at which time the excess oxalyl chloride and THF were removed under reduced pressure and the acid chloride coevaporated twice with dry CH2Cl2 (20 mL each) yielding 1-methyl-4-nitroimidazole-2-carbonyl chloride as a yellow powder.
Quantity
3 g
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reactant
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30 mL
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solvent
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12 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-4-nitroimidazole-2-carboxylic acid (2.0 g, 0.012 mol) in dry THF (20 mL) was slowly added oxalyl chloride (6 mL). The solution was heated to reflux for 45 minutes, and the solvent and excess oxalyl chloride were removed under reduced pressure to give 1-methyl-4-nitroimidazole-2-carbonyl chloride as a yellow powder which was coevaporated with dry CH2Cl2 (15 mL).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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